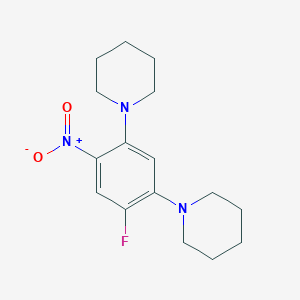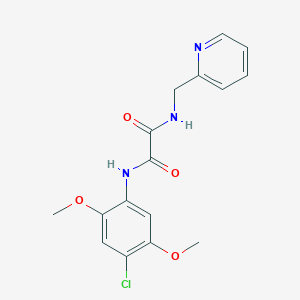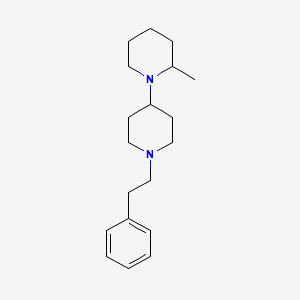![molecular formula C18H18N2O3S B5186633 N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5186633.png)
N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide, also known as MNPA, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has shown potential applications in various scientific research fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, this compound has been used as a tool for studying enzyme kinetics and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This compound may also interact with proteins in a non-covalent manner, affecting their stability and function.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as cathepsin B and Cdk2. In vivo studies have shown that this compound can reduce tumor growth in mice models. However, the effects of this compound on human health are not fully understood, and further studies are needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide has several advantages for lab experiments, including its high purity and stability. However, this compound also has limitations, including its low solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are several future directions for N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide research. One potential direction is to study its potential as an anti-cancer agent in more detail, including its mechanism of action and efficacy in different types of cancer. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further research is needed to determine the safety and efficacy of this compound for human health.
Métodos De Síntesis
N-{2-[(4-methylphenyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide can be synthesized through a series of chemical reactions starting with 4-nitrobenzaldehyde and 4-methylphenylthioethanol. The reaction involves the use of various reagents and catalysts, including sodium hydroxide, acetic anhydride, and triethylamine. The final product is obtained through a purification process using column chromatography.
Propiedades
IUPAC Name |
(E)-N-[2-(4-methylphenyl)sulfanylethyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-14-2-9-17(10-3-14)24-13-12-19-18(21)11-6-15-4-7-16(8-5-15)20(22)23/h2-11H,12-13H2,1H3,(H,19,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHOFJIMHMKOOT-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5186550.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5186564.png)
![1-(4-{[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)-1-propanone trifluoroacetate](/img/structure/B5186565.png)

![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B5186580.png)

![3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5186600.png)
![4-(4-methoxyphenyl)-N-[2-(1-piperidinyl)ethyl]-2-butanamine](/img/structure/B5186607.png)
![4-hydroxy-2-methyl-N-[2-(2-thienyl)ethyl]-6-quinolinecarboxamide](/img/structure/B5186615.png)
![1-(4-ethylbenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5186622.png)
![4-fluoro-N-({[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186628.png)
![5-[(4-methoxy-1-piperidinyl)methyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5186641.png)

